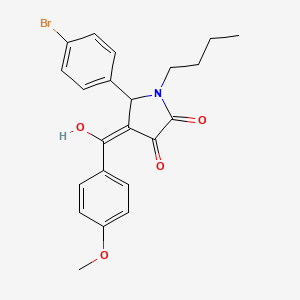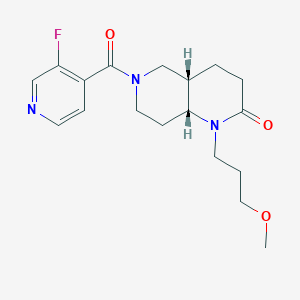![molecular formula C15H14N4O2S B5308360 N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide, also known as ETP-46464, is a small-molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance of genomic stability. Inhibition of PARP leads to accumulation of DNA damage, which can be exploited in cancer therapy. ETP-46464 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
PARP inhibitors like N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide work by inhibiting the activity of the PARP enzyme, which is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, PARP inhibitors have been shown to enhance the efficacy of DNA-damaging agents like chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for PARP and does not affect other enzymes involved in DNA repair. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. This compound has also been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for PARP and does not affect other enzymes, which reduces the risk of off-target effects. However, this compound has some limitations as well. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, PARP inhibitors like this compound can induce resistance in cancer cells over time, which may limit their long-term efficacy.
将来の方向性
There are several areas of future research for N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide and other PARP inhibitors. One area of interest is the development of combination therapies that can enhance the efficacy of PARP inhibitors. For example, PARP inhibitors have been shown to enhance the efficacy of immunotherapy in preclinical models. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors. Finally, there is ongoing research into the mechanisms of resistance to PARP inhibitors and strategies to overcome this resistance.
合成法
The synthesis of N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, 2-ethyl-5-nitro-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-amine, which is then converted to the final product using standard organic chemistry techniques. The synthesis has been optimized for high yield and purity.
科学的研究の応用
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have shown particular promise in tumors with defects in DNA repair, such as those with mutations in the BRCA genes. This compound has been shown to be effective in preclinical models of breast, ovarian, and lung cancer. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-12-18-19-14(21)11(8-16-15(19)22-12)17-13(20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBMTSYQBCUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)

![[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol](/img/structure/B5308301.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)

![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5308341.png)
![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308354.png)
![3-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenol](/img/structure/B5308365.png)
![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)

